molecular formula C17H14O6 B032274 Pilloin CAS No. 32174-62-2

Pilloin

Cat. No.: B032274
CAS No.: 32174-62-2
M. Wt: 314.29 g/mol
InChI Key: UDBHJDTXPDRDNS-UHFFFAOYSA-N
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Description

. Flavonoids are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Pilloin has garnered attention for its potential therapeutic applications, particularly in the field of anti-inflammatory research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pilloin can be synthesized through various chemical routes. One common method involves the methylation of 3′,5-dihydroxyflavone using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources. For instance, this compound can be isolated from the stems of Diplomorpha ganpi through activity-guided fractionation. The extraction process includes solvent extraction, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Pilloin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Pilloin is unique among flavonoids due to its specific substitution pattern, which contributes to its distinct pharmacological properties. Similar compounds include:

Compared to these compounds, this compound’s unique combination of hydroxyl and methoxy groups enhances its bioavailability and specific interactions with molecular targets, making it a promising candidate for therapeutic applications .

Biological Activity

Pilloin, a flavonoid compound primarily isolated from Aquilaria sinensis and Marrubium cylleneum, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and cytotoxic contexts. This article explores the biological activity of this compound, supported by case studies and detailed research findings.

Chemical Structure and Isolation

This compound is chemically characterized as 3′,5-dihydroxy-4′,7-dimethoxyflavone. It has been isolated through various chromatographic techniques, including silica gel chromatography and preparative TLC, confirming its structure via spectroscopic methods such as NMR and UV-Vis analysis .

Quantitative Findings

The following table summarizes the effects of this compound on pro-inflammatory cytokine levels in LPS-induced macrophages:

CytokineControl (ng/mL)This compound Treatment (ng/mL)
TNF-α123.3 ± 746.6 ± 5.4
IL-61.4 ± 0.10.7 ± 0.1

In vivo studies on septic mice further corroborated these findings, showing a substantial reduction in serum levels of TNF-α and IL-6 across multiple organs .

Additional Effects

This compound also demonstrated the ability to suppress LPS-induced morphological alterations in macrophages and inhibit reactive oxygen species (ROS) elevation, which are critical factors in inflammatory responses .

Cytotoxic Activity

This compound has been investigated for its cytotoxic effects against transformed lymphoblasts. In vitro studies revealed that this compound exhibited selective cytotoxicity towards cancer cells while showing low toxicity to normal cells . This selectivity underscores its potential as a therapeutic agent in cancer treatment.

Immunomodulatory Effects

In addition to its anti-inflammatory and cytotoxic properties, this compound has shown immunomodulatory effects. It enhances lymphocyte transformation in response to mitogens, indicating potential applications in boosting immune responses .

Case Studies

  • Study on RAW 264.7 Macrophages : A study published in Molecules demonstrated that this compound significantly inhibited the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages, further supporting its anti-inflammatory role .
  • In Vivo Model : Another study utilized a murine model to assess the effects of this compound on inflammation induced by LPS. Results showed that treatment with this compound led to reduced levels of pro-inflammatory markers across various tissues, highlighting its systemic anti-inflammatory effects .

Properties

IUPAC Name

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-10-6-12(19)17-13(20)8-15(23-16(17)7-10)9-3-4-14(22-2)11(18)5-9/h3-8,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBHJDTXPDRDNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185955
Record name 3',5-Dihydroxy-4',7-dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32174-62-2
Record name 3',5-Dihydroxy-4',7-dimethoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032174622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pilloin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195196
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3',5-Dihydroxy-4',7-dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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